Dabequine - 56548-50-6

Dabequine

Catalog Number: EVT-434098
CAS Number: 56548-50-6
Molecular Formula: C19H23N3
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dabequine is derived from quinoline derivatives, a class of compounds known for their antimalarial properties. It is specifically categorized under the broader classification of 4-aminoquinolines, which are known for their ability to interfere with the lifecycle of malaria parasites. This classification highlights its relevance in the development of new antimalarial therapies, particularly in the context of increasing resistance to existing treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dabequine involves several key steps that utilize established organic chemistry techniques. The primary method involves:

  1. Formation of the Quinoline Core: The synthesis begins with the construction of the quinoline backbone through cyclization reactions involving appropriate precursors.
  2. Amino Group Introduction: An amino group is introduced at the 4-position of the quinoline ring via nucleophilic substitution reactions.
  3. Functionalization: Further modifications may include alkylation or acylation reactions to enhance solubility and bioavailability.

Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity during synthesis. The use of analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is essential for confirming the structure and purity of Dabequine.

Molecular Structure Analysis

Structure and Data

Dabequine's molecular structure can be represented by its chemical formula, C₁₈H₁₈ClN₃O. The compound features a quinoline ring system substituted with an amino group and a chloro atom at specific positions.

  • Molecular Weight: Approximately 325.81 g/mol
  • Structural Formula:
\text{Dabequine }\quad \text{C}_1_8\text{H}_{1_8}\text{ClN}_3\text{O}

The spatial arrangement of atoms within Dabequine influences its interaction with biological targets, particularly in inhibiting enzymes crucial for the survival of malaria parasites.

Chemical Reactions Analysis

Reactions and Technical Details

Dabequine undergoes various chemical reactions that are instrumental in its pharmacological activity:

  1. Protonation: In acidic environments, Dabequine can become protonated, which may enhance its solubility in biological systems.
  2. Oxidation: The compound can participate in oxidation-reduction reactions that affect its efficacy against malaria parasites.
  3. Metabolic Transformations: In vivo studies indicate that Dabequine may undergo metabolic transformations that impact its pharmacokinetics and pharmacodynamics.

Understanding these reactions is crucial for predicting how Dabequine behaves in biological systems and optimizing its therapeutic use.

Mechanism of Action

Process and Data

Dabequine exerts its antimalarial effects primarily by inhibiting heme polymerization within the parasite's digestive vacuole. This process leads to:

  • Accumulation of Toxic Heme: By preventing the conversion of toxic heme into non-toxic hemozoin, Dabequine causes oxidative stress within the parasite.
  • Inhibition of Protein Synthesis: The compound may also interfere with protein synthesis pathways critical for parasite survival.

Research indicates that Dabequine's mechanism involves complex interactions with various molecular targets within Plasmodium species, making it a promising candidate for further development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dabequine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a range indicative of stability under standard laboratory conditions.

These properties are essential for formulating effective dosage forms for therapeutic use.

Applications

Scientific Uses

Dabequine's primary application lies within the realm of antimalarial therapy. Its potential uses include:

  • Treatment of Malaria: As a novel treatment option against drug-resistant strains of Plasmodium falciparum.
  • Research Tool: Utilized in laboratories to study malaria biology and drug resistance mechanisms.

Ongoing clinical trials aim to establish Dabequine's efficacy and safety profile further, potentially leading to its incorporation into standard treatment regimens against malaria.

Introduction to Bedaquiline in Antimicrobial Chemotherapy

Tuberculosis Burden and Emergence of Multidrug-Resistant Strains

The global TB epidemic claims ~1.6 million lives annually, surpassing HIV/AIDS and malaria as the leading infectious cause of mortality worldwide [1] [7]. An estimated 10 million new active TB cases emerge each year, with latent infection affecting ~1.7 billion people [6] [7]. Multidrug-resistant TB (MDR-TB), defined by resistance to both isoniazid and rifampicin, complicates control efforts with ~450,000 new cases annually [7]. Extensively drug-resistant TB (XDR-TB)—MDR-TB with additional resistance to fluoroquinolones and injectable agents—further narrows therapeutic options [6].

MDR-TB amplification results from multiple factors: incomplete treatment adherence, inadequate drug regimens, and transmission of resistant strains. Conventional MDR-TB therapies before bedaquiline required 18–24 months of toxic second-line drugs (e.g., aminoglycosides, fluoroquinolones) yielding cure rates below 60% [3] [6]. This therapeutic crisis necessitated antimicrobial agents with novel mechanisms unaffected by existing resistance pathways.

Table 1: Global Burden of Drug-Resistant TB (2022 Estimates)

Resistance TypeCase DefinitionsEstimated Annual Incidence
MDR-TBResistant to isoniazid + rifampicin450,000
Pre-XDR-TBMDR-TB + fluoroquinolone resistance25,000–32,000 (pediatric)
XDR-TBMDR-TB + fluoroquinolone + injectable agent resistanceNot quantified (high-burden regions)

Historical Development of Bedaquiline as a Diarylquinoline

Bedaquiline (initially designated TMC207 or R207910) emerged from a Johnson & Johnson/Janssen Pharmaceuticals drug discovery program targeting energy metabolism in mycobacteria. In 2005, Andries et al. identified the lead compound from a library of quinoline derivatives through whole-cell screening against M. smegmatis [6] [7]. Optimization yielded bedaquiline, a diarylquinoline featuring a quinolinic heterocyclic core with naphthalene and bromomethoxy substituents—structurally distinct from DNA gyrase-inhibiting fluoroquinolones [6] [8].

Mechanism of Action: Bedaquiline selectively targets the oligomeric and proteolipic subunit c (AtpE) of mycobacterial ATP synthase [1] [7] [8]. By binding to the ion-translocating c-ring, it blocks proton translocation required for ATP synthesis. This inhibition depletes cellular energy reserves, disrupting membrane integrity and causing bactericidal effects against both replicating and dormant bacilli [6] [7]. Crucially, bedaquiline exhibits >20,000-fold selectivity for mycobacterial ATP synthase over mammalian enzymes, minimizing host toxicity [7] [8].

Table 2: Key Microbiological Properties of Bedaquiline

PropertyCharacteristicSignificance
TargetMycobacterial ATP synthase subunit c (AtpE)Novel target avoids cross-resistance with existing anti-TB drugs
MIC Range0.002–0.06 μg/mL against M. tuberculosis5–10 times lower than second-line anti-TB drugs
Resistance Frequency1 in 10⁷ to 10⁸ bacilli (comparable to rifampicin)Low spontaneous mutation rate supports durability
SpectrumActive against DS-TB, MDR-TB, XDR-TB, and select NTMBroad utility across resistance patterns

Resistance mechanisms include mutations in atpE (target modification) or Rv0678 (efflux pump upregulation). atpE mutations (e.g., A63P, I66M) confer high-level resistance (8–133-fold MIC increase), while Rv0678 mutations yield moderate increases (2–8-fold) [6] [8]. Preclinical models demonstrated bedaquiline’s sterilizing activity against non-replicating persisters—a critical attribute for shortening therapy duration [6] [7].

Regulatory Milestones: FDA Approval (2012) and WHO Guidelines

Bedaquiline achieved landmark regulatory approvals based on accelerated pathways:

  • FDA Accelerated Approval (December 2012): Approval for adult pulmonary MDR-TB as part of combination therapy followed Phase 2 trials (C208 Stage 1 and 2). The decision leveraged surrogate endpoint data showing bedaquiline significantly accelerated sputum culture conversion. In Study 1 (n=160), median conversion time was 83 days vs. 125 days for placebo (p<0.001) [1] [4]. Conversion rates at Week 24 were 77.6% vs. 57.6% (p=0.014) [4]. This marked the first FDA-approved TB drug in 40 years [1].

  • Pediatric Extensions: In August 2019, the FDA expanded approval to adolescents (≥12 years, ≥30 kg) based on Phase 2 trial (C211) data showing 75% culture conversion by Week 24 [5]. By 2022, weight-based dosing included children ≥5 years and ≥15 kg [8].

  • WHO Guideline Evolution: Initial 2013 WHO recommendations restricted bedaquiline to salvage therapy. The 2022 update endorsed:

  • BPaLM Regimen: 6-month oral regimen of bedaquiline, pretomanid, linezolid (600mg), and moxifloxacin for MDR/RR-TB and pre-XDR-TB (excluding CNS/miliary TB) [3].
  • Treatment Success: Phase 3 TB-PRACTECAL trial demonstrated 89% success with BPaLM vs. 52% with standard care [3].
  • Universal Eligibility: Recommended for adults, adolescents, and children regardless of HIV status, expanding access [3] [7].

Table 3: Major Regulatory and Policy Milestones for Bedaquiline

YearAgency/OrganizationDecision/RecommendationBasis
2012U.S. FDAAccelerated approval for adult pulmonary MDR-TBPhase 2 trial (C208) culture conversion data
2019U.S. FDAExpanded approval for adolescents (≥12 years, ≥30 kg)Phase 2 pediatric trial (C211)
2022World Health OrganizationBPaLM/BPaL as preferred regimen for MDR/RR-TBTB-PRACTECAL and ZeNix trial outcomes
2022U.S. FDAExpanded approval to children ≥5 years and ≥15 kgPharmacokinetic modeling and clinical data

These regulatory shifts transformed bedaquiline from a drug of last resort to a cornerstone of MDR-TB therapy. By 2023, >125,000 treatment courses reached 127 countries, reflecting its integration into global TB control programs [5] [7]. Ongoing Phase 3 trials (e.g., TB-PRACTECAL Stage 2) aim to confirm regimen superiority and solidify bedaquiline’s role in shortening and simplifying MDR-TB treatment [3].

Properties

CAS Number

56548-50-6

Product Name

Dabequine

IUPAC Name

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H23N3/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)

InChI Key

UWOLEGVHCLTYCB-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

Synonyms

dabequin
dabequine
G-800

Canonical SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.